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Compound of Interest

Compound Name: Apararenone

Cat. No.: B1665126 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: Apararenone (MT-3995) is a novel, potent, and highly selective non-steroidal

mineralocorticoid receptor (MR) antagonist.[1][2][3] Developed by Mitsubishi Tanabe Pharma, it

represents a significant advancement in the treatment of conditions linked to MR

overactivation, such as diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[4][5]

Unlike steroidal MR antagonists, Apararenone's unique chemical structure offers high

selectivity, potentially mitigating the side effects associated with older generations of MRAs.

This document provides an in-depth technical overview of Apararenone, covering its chemical

properties, mechanism of action, pharmacological profile, and key experimental data from

preclinical and clinical studies.

Core Chemical Structure and Properties
Apararenone is a 1,4-benzoxazin-3-one derivative.[2][3] Its non-steroidal nature is a key

design feature to improve selectivity and reduce the hormonal side effects observed with

steroidal MRAs like spironolactone and eplerenone.
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Identifier Value

IUPAC Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-

benzoxazin-7-yl]methanesulfonamide[5][6]

Synonyms MT-3995, MT3995[1][7]

CAS Number 945966-46-1[5][8]

Molecular Formula C₁₇H₁₇FN₂O₄S[5][8][9]

Molecular Weight 364.39 g/mol [5][6][8]

SMILES
CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)

(=O)C)C3=CC=C(C=C3)F)C[5][6]

InChIKey AZNHWXAFPBYFGH-UHFFFAOYSA-N[6][7][9]

Mechanism of Action: Mineralocorticoid Receptor
Antagonism
Overactivation of the mineralocorticoid receptor by its ligand, aldosterone, is a key driver in the

pathophysiology of various cardiovascular and renal diseases.[2][3] This activation leads to the

transcription of genes that promote sodium and water retention, inflammation, and fibrosis.

Apararenone functions as a competitive antagonist at the MR. By binding to the receptor, it

prevents the conformational changes required for aldosterone to bind and activate it. This

blockade inhibits the downstream signaling cascade, thereby mitigating the pathological effects

of MR overactivation.
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Caption: Mineralocorticoid Receptor (MR) Signaling and Apararenone's Point of Intervention.
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Pharmacological Profile
Potency and Selectivity
Apararenone is a potent MR antagonist with high selectivity over other steroid hormone

receptors. This is a critical feature that distinguishes it from first-generation (spironolactone)

and second-generation (eplerenone) steroidal MRAs, which can cause anti-androgenic or

progestogenic side effects.

Receptor Parameter Value

Mineralocorticoid Receptor

(human)
Kᵢ 0.104 µM[9]

Glucocorticoid Receptor IC₅₀ >100 µM[9]

Androgen Receptor IC₅₀ >100 µM[9]

Progesterone Receptor IC₅₀ >100 µM[9]

Estrogen Receptor α (ERα) IC₅₀ >100 µM[9]

Estrogen Receptor β (ERβ) IC₅₀ >100 µM[9]

Pharmacokinetics in Healthy Volunteers
Phase 1 studies in healthy volunteers established the pharmacokinetic profile of Apararenone.

The drug exhibits a long half-life, supporting once-daily dosing.[10]
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Parameter (Single Dose) Dose Range Observation

Dose Proportionality 3.75 - 40 mg

Approximately dose-

proportional increase in PK

parameters.[10]

Dose Proportionality > 40 mg
Less than dose-proportional

increase observed.[10]

Effect of Food, Sex, Age, Race N/A
No apparent effect on

pharmacokinetics.[10]

Half-life N/A

Long half-life observed for

Apararenone and its principal

metabolite.[10]

Metabolite Exposure N/A

Exposure of the principal

metabolite was lower than that

of the parent drug.[10]

Key Experimental Data and Protocols
Preclinical Efficacy
The efficacy of Apararenone was demonstrated in a rat model of renal hypertension, which

simulates primary aldosteronism.

Experimental Protocol: Rat Model of Renal Hypertension

Animal Model: Uninephrectomized (single kidney) rats.

Induction of Hypertension: Continuous infusion of aldosterone.

Treatment Groups: Vehicle control, Apararenone (e.g., 3 or 10 mg/kg per day), Eplerenone

(comparator).[2][9]

Parameters Measured: Systolic blood pressure, urinary albumin levels, histological analysis

of heart and kidney tissue for necrosis, fibrosis, and damage.[9]
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Caption: Workflow for Preclinical Evaluation in a Rat Model of Renal Hypertension.

Summary of Preclinical Findings Apararenone demonstrated potent organ-protective and

antihypertensive effects, proving more potent than eplerenone in this model.[2][3] It effectively

inhibited aldosterone-induced increases in blood pressure and urinary albumin, and reduced

myocardial necrosis, cardiac arterial degeneration, and renal tubule damage.[9]

Clinical Efficacy
Phase 2 Study in Patients with Diabetic Nephropathy (NCT02517320) This randomized,

double-blind, placebo-controlled study evaluated the efficacy and safety of Apararenone in

patients with type 2 diabetes and stage 2 diabetic nephropathy.[11][12]

Experimental Protocol:

Patient Population: 293 patients with type 2 diabetes and a urine albumin-to-creatinine ratio

(UACR) between 50 and 300 mg/g Cr.[11][13]

Treatment Arms: Patients were randomized to receive placebo or Apararenone (2.5 mg, 5

mg, or 10 mg) once daily for 24 weeks.[11][12]
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Primary Endpoint: Percent change from baseline in UACR at week 24.[11][13]

Safety Parameters: Changes in estimated glomerular filtration rate (eGFR) and serum

potassium.[11][12]

Key Efficacy Results (at 24 Weeks)

Treatment Group
Mean UACR Reduction
from Baseline (%)

p-value vs. Placebo

Placebo +13.7% N/A

Apararenone 2.5 mg -37.1% <0.001

Apararenone 5 mg -49.2% <0.001

Apararenone 10 mg -53.5% <0.001

(Data derived from reported

mean UACR values at week

24 relative to baseline)[11][12]

Phase 2 Study in Patients with NASH (NCT02923154) A multicenter, randomized, double-blind,

placebo-controlled phase II study assessed the efficacy and safety of Apararenone 10 mg/day

for 72 weeks in patients with NASH.[14][15]

Key Efficacy Results (at 24 Weeks)

Parameter Placebo Group
Apararenone 10 mg
Group

p-value

Percent Change in

ALT
-3.0% -13.7% 0.308

(ALT: Alanine

Aminotransferase)[14]

While the primary endpoint for ALT reduction at 24 weeks was not statistically significant, the

Apararenone group showed greater reductions from baseline in multiple fibrosis markers (e.g.,
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type IV collagen 7S, procollagen-3 N-terminal peptide) and noninvasive fibrosis test scores at

all time points compared to placebo.[14] Pathological findings also suggested anti-inflammatory

and antifibrotic effects.[14]

Safety and Tolerability
Across clinical trials, Apararenone has been generally safe and well-tolerated.[11][14] The

most anticipated side effect of MR antagonism is hyperkalemia (elevated serum potassium). In

studies, serum potassium levels tended to increase but were not considered clinically

significant and decreased after treatment cessation.[11][14] The incidence of adverse drug

reactions did not show a clear dose-dependent increase in the diabetic nephropathy trial.[11]

[12]

Conclusion
Apararenone (MT-3995) is a promising non-steroidal mineralocorticoid receptor antagonist

with a strong profile of potency, high selectivity, and a long half-life suitable for once-daily

administration. Preclinical studies have confirmed its robust organ-protective effects. Phase 2

clinical trials have demonstrated significant efficacy in reducing albuminuria in patients with

diabetic nephropathy and have shown potential anti-inflammatory and antifibrotic effects in

NASH. Its favorable safety profile, particularly the low incidence of clinically significant

hyperkalemia, positions Apararenone as a valuable potential therapy for a range of

cardiorenal and metabolic diseases driven by MR overactivation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35652647/
https://pubmed.ncbi.nlm.nih.gov/35652647/
https://www.medchemexpress.com/Apararenone.html
https://en.wikipedia.org/wiki/Apararenone
https://pubchem.ncbi.nlm.nih.gov/compound/mt-3995
https://www.medkoo.com/products/10648
https://www.selleckchem.com/products/apararenone.html
https://www.caymanchem.com/product/30671/apararenone
https://pubmed.ncbi.nlm.nih.gov/32820619/
https://pubmed.ncbi.nlm.nih.gov/32820619/
https://pubmed.ncbi.nlm.nih.gov/32820619/
https://pubmed.ncbi.nlm.nih.gov/32974732/
https://pubmed.ncbi.nlm.nih.gov/32974732/
https://pubmed.ncbi.nlm.nih.gov/32974732/
https://www.researchgate.net/publication/344394424_Apararenone_in_patients_with_diabetic_nephropathy_results_of_a_randomized_double-blind_placebo-controlled_phase_2_dose-response_study_and_open-label_extension_study
https://clinicaltrials.gov/study/NCT02517320
https://pubmed.ncbi.nlm.nih.gov/34260795/
https://pubmed.ncbi.nlm.nih.gov/34260795/
https://synapse-patsnap-com.libproxy1.nus.edu.sg/drug/37838e5919864caf87e15ee6ca49b30c
https://synapse-patsnap-com.libproxy1.nus.edu.sg/drug/37838e5919864caf87e15ee6ca49b30c
https://www.benchchem.com/product/b1665126#apararenone-mt-3995-structure
https://www.benchchem.com/product/b1665126#apararenone-mt-3995-structure
https://www.benchchem.com/product/b1665126#apararenone-mt-3995-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1665126?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

